Cas no 850429-50-4 (2-(oxan-4-yl)acetonitrile)

2-(Oxan-4-yl)acetonitrile is a versatile nitrile compound featuring a tetrahydropyran (oxane) moiety, which enhances its utility in organic synthesis and pharmaceutical applications. The oxane ring provides structural rigidity and polarity, making it a valuable intermediate for constructing complex heterocyclic frameworks. Its nitrile group offers reactivity for further functionalization, including hydrolysis to carboxylic acids or reduction to primary amines. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and synthetic flexibility. High purity and stability under standard conditions ensure reliable performance in multi-step synthetic routes. Its compatibility with a range of reaction conditions further underscores its utility in research and industrial applications.
2-(oxan-4-yl)acetonitrile structure
2-(oxan-4-yl)acetonitrile structure
Product Name:2-(oxan-4-yl)acetonitrile
CAS No:850429-50-4
MF:C7H11NO
MW:125.168341875076
MDL:MFCD04973733
CID:727518
Update Time:2025-06-14

2-(oxan-4-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(Tetrahydro-2H-pyran-4-yl)acetonitrile
    • 4-Cyanomethyltetrahydropyran
    • (TETRAHYDRO-PYRAN-4-YL)-ACETONITRILE
    • 2-(oxan-4-yl)acetonitrile
    • 2H-Pyran-4-acetonitrile,tetrahydro-
    • 3-BROMO-2-METHOXY-5-METHYLPYRIDINE
    • C7H11NO
    • tetrahydro-2H-pyran-4-ylacetonitrile
    • PubChem9733
    • 2-(4-oxanyl)acetonitrile
    • 2-(oxan-4-yl)ethanenitrile
    • Tetrahydro-2H-pyran-4-acetonitrile
    • AB21392
    • Tetrahydro-2H-pyran-4-acetonitrile (ACI)
    • (Tetrahydro-2H-pyran-4-yl)acetonitrile
    • (Tetrahydropyran-4-yl)acetonitrile
    • MDL: MFCD04973733
    • Inchi: 1S/C7H11NO/c8-4-1-7-2-5-9-6-3-7/h7H,1-3,5-6H2
    • InChI Key: IOWDVKYQRLPOLY-UHFFFAOYSA-N
    • SMILES: N#CCC1CCOCC1

Computed Properties

  • Exact Mass: 125.08400
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.5
  • Topological Polar Surface Area: 33

Experimental Properties

  • Density: 0.974
  • Boiling Point: 83-85/0.5mm
  • Flash Point: 101.8℃
  • PSA: 33.02000
  • LogP: 1.32668

2-(oxan-4-yl)acetonitrile Security Information

2-(oxan-4-yl)acetonitrile Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(oxan-4-yl)acetonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Silver carbonate ,  Azidotrimethylsilane Solvents: Dimethyl sulfoxide ,  Water ;  2 h, rt
2.1 Reagents: Sodium ascorbate Catalysts: (OC-6-22)-Tris[5-fluoro-2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: Acetonitrile ;  10 min, rt; 4 h, rt
Reference
Radical cyanomethylation via vinyl azide cascade-fragmentation
Donald, James R.; et al, Chemical Science, 2019, 10(22), 5832-5836

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Ethyl acetate ;  5 h, rt
Reference
A Thieno[2,3-d]pyrimidine Scaffold Is a Novel Negative Allosteric Modulator of the Dopamine D2 Receptor
Fyfe, Tim J.; et al, Journal of Medicinal Chemistry, 2019, 62(1), 174-206

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium ascorbate Catalysts: (OC-6-22)-Tris[5-fluoro-2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: Acetonitrile ;  10 min, rt; 4 h, rt
Reference
Radical cyanomethylation via vinyl azide cascade-fragmentation
Donald, James R.; et al, Chemical Science, 2019, 10(22), 5832-5836

2-(oxan-4-yl)acetonitrile Raw materials

2-(oxan-4-yl)acetonitrile Preparation Products

Additional information on 2-(oxan-4-yl)acetonitrile

Comprehensive Overview of 2-(oxan-4-yl)acetonitrile (CAS No. 850429-50-4): Properties, Applications, and Industry Trends

2-(oxan-4-yl)acetonitrile (CAS No. 850429-50-4) is a versatile organic compound with a growing presence in pharmaceutical and specialty chemical research. This nitrile-functionalized derivative of tetrahydropyran (oxane) has garnered attention due to its unique molecular structure, which combines a cyclic ether moiety with a reactive cyano group. The compound's oxan-4-yl backbone provides steric stability, while the acetonitrile group offers synthetic flexibility, making it a valuable intermediate in modern organic synthesis.

In recent years, the demand for 2-(oxan-4-yl)acetonitrile has increased significantly, particularly in the development of novel drug candidates. Pharmaceutical researchers frequently search for "tetrahydropyran derivatives in drug design" or "nitrile-containing building blocks," reflecting the compound's relevance in medicinal chemistry. Its balanced lipophilicity and hydrogen-bonding capacity make it particularly useful for optimizing drug-like properties in small molecule therapeutics targeting neurological and metabolic disorders.

The synthesis of CAS 850429-50-4 typically involves nucleophilic substitution reactions starting from 4-bromotetrahydropyran, followed by cyanoethylation. Advanced purification techniques like preparative HPLC ensure high purity (>98%) for pharmaceutical applications. Analytical characterization via NMR spectroscopy and mass spectrometry confirms the compound's structural integrity, with the oxane ring protons appearing characteristically between 1.5-3.5 ppm in 1H NMR spectra.

From an industrial perspective, 2-(oxan-4-yl)acetonitrile suppliers are increasingly adopting green chemistry principles in production. Searches for "sustainable nitrile synthesis" and "eco-friendly heterocyclic compounds" reflect market trends toward environmentally responsible manufacturing. The compound's stability under ambient conditions contributes to its growing popularity as a safer alternative to more volatile nitrile reagents.

Material science applications are emerging for this compound, particularly in the development of specialty polymers. The combination of its cyclic ether and nitrile functionalities enables unique polymer properties when incorporated as a monomer. Researchers investigating "high-performance polymer precursors" or "thermally stable nitrile materials" may find 850429-50-4 particularly interesting for creating materials with enhanced thermal stability and dielectric properties.

Quality control standards for 2-(oxan-4-yl)acetonitrile continue to evolve, with analytical methods development being a frequent search topic among quality assurance professionals. Modern techniques including UPLC-MS and chiral chromatography are being employed to detect and quantify impurities at ppm levels, ensuring compliance with stringent regulatory requirements for pharmaceutical intermediates.

The compound's safety profile has been extensively documented, with proper handling requiring standard laboratory precautions for nitrile compounds. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended during handling, aligning with general "safe chemical handling practices" sought after by EHS professionals.

Market analysts project steady growth for CAS 850429-50-4 and related heterocyclic nitriles, driven by expanding applications in agrochemicals and electronic materials. The compound's versatility positions it well to meet future demands in "next-generation chemical intermediates" and "specialty fine chemicals," particularly in Asia-Pacific markets where pharmaceutical innovation is accelerating.

For researchers exploring structure-activity relationships, 2-(oxan-4-yl)acetonitrile offers valuable insights into how cyclic ether modifications affect molecular properties. Computational chemistry studies utilizing this compound contribute to broader understanding of "molecular descriptor analysis" and "QSAR modeling parameters" for heterocyclic systems.

Storage and handling recommendations for 850429-50-4 emphasize protection from moisture and strong oxidizers. The compound demonstrates excellent shelf stability when stored under inert atmosphere at controlled temperatures, making it a practical choice for industrial-scale applications requiring "stable chemical intermediates" with long storage lifetimes.

Recent patent literature reveals innovative applications of 2-(oxan-4-yl)acetonitrile in asymmetric synthesis and catalyst development. Its use in creating chiral auxiliaries addresses the pharmaceutical industry's growing need for "enantioselective synthesis methods" and "chiral building blocks" for complex molecule construction.

Environmental fate studies indicate that CAS 850429-50-4 undergoes biodegradation under appropriate conditions, with hydrolysis being the primary degradation pathway. This environmental profile supports its selection for applications where "green chemistry metrics" and "sustainable chemical design" are prioritized by product development teams.

Looking forward, the scientific community continues to explore novel derivatives of 2-(oxan-4-yl)acetonitrile, particularly focusing on fluorinated analogs and spirocyclic variants. These developments align with current research trends toward "privileged structures in medicinal chemistry" and "three-dimensional fragment libraries" for drug discovery programs.

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